molecular formula C21H15FN2OS B2749517 N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide CAS No. 306980-73-4

N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide

Cat. No.: B2749517
CAS No.: 306980-73-4
M. Wt: 362.42
InChI Key: ONXSXQBZUHQXJL-UHFFFAOYSA-N
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Description

N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide (CAS: 306980-73-4) is a benzamide derivative characterized by:

  • A 3-cyano group on the central phenyl ring.
  • A 2-methylphenyl sulfanyl substituent at the 4-position of the phenyl ring.
  • A 4-fluorobenzenecarboxamide moiety linked to the nitrogen atom.

This compound is marketed by Key Organics (product code: 12K-567S) as a molecular building block, though its specific applications or biological activities remain undisclosed in available literature .

Properties

IUPAC Name

N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS/c1-14-4-2-3-5-19(14)26-20-11-10-18(12-16(20)13-23)24-21(25)15-6-8-17(22)9-7-15/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXSXQBZUHQXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-cyano-4-[(2-methylphenyl)sulfanyl]aniline under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The sulfanyl group may participate in redox reactions, while the fluorobenzenecarboxamide moiety can interact with various biological receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Sulfinyl vs. Sulfanyl Substituents

Compound: N-(3-CYANO-4-[(4-METHOXYPHENYL)SULFINYL]PHENYL)-4-FLUOROBENZENECARBOXAMIDE (CAS: 477709-92-5)

  • Structural Differences :
    • Sulfinyl group (SO) replaces the sulfanyl group (S) in the target compound.
    • 4-Methoxyphenyl substituent instead of 2-methylphenyl .
  • Methoxy groups enhance electron-donating effects, which may influence aromatic interactions.

Thiazolidinone-Based Analogs

Compound: ETHYL (2E)-CYANO[(5E)-5-(4-FLUOROBENZYLIDENE)-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-2-YLIDENE]ACETATE (TOSLAB 830089)

  • Structural Differences: Contains a thiazolidinone core with a fluorobenzylidene group. Ester functionality replaces the benzamide moiety.
  • Implications: Thiazolidinones are associated with antimicrobial and anti-inflammatory activities. The ester group may improve membrane permeability but reduce stability compared to amides .

Agrochemical Benzamide Derivatives

Compound : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structural Differences :
    • Trifluoromethyl group instead of fluoro substituent .
    • Isopropoxy phenyl substituent at the 3-position.
  • Applications :
    • Flutolanil is a fungicide targeting succinate dehydrogenase. The trifluoromethyl group enhances lipophilicity and target affinity .

Compound : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Structural Differences :
    • Cyclopropane-carboxamide core with a tetrahydrofuran moiety.
    • Chlorophenyl substituent.
  • Applications :
    • Used as a fungicide; the cyclopropane ring may confer conformational rigidity, improving binding specificity .

Comparative Data Table

Compound Name (CAS) Key Structural Features Potential Applications Reference
N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide (306980-73-4) Sulfanyl linker, 2-methylphenyl, cyano group Molecular building block
N-(3-CYANO-4-[(4-METHOXYPHENYL)SULFINYL]PHENYL)-4-FLUOROBENZENECARBOXAMIDE (477709-92-5) Sulfinyl linker, 4-methoxyphenyl Undisclosed (structural analog)
Flutolanil (66332-96-5) Trifluoromethyl, isopropoxy phenyl Fungicide
TOSLAB 830089 Thiazolidinone core, ester group Antimicrobial (hypothetical)

Key Findings and Implications

  • Bioactivity : While flutolanil and cyprofuram demonstrate fungicidal activity, the target compound’s sulfanyl group and fluorobenzamide could position it for similar agrochemical or pharmaceutical uses, though experimental validation is needed.
  • Solubility and Stability : Sulfanyl-linked compounds (target) may exhibit lower polarity than sulfinyl analogs, favoring lipid membrane penetration but reducing aqueous solubility .

Biological Activity

N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide is a synthetic compound that belongs to the class of amides and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be described as follows:

  • Molecular Formula : C17_{17}H16_{16}F1_{1}N2_{2}S1_{1}
  • Molecular Weight : 306.38 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its potential as an anti-cancer agent and its effects on specific cellular pathways.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell Line IC50_{50} (μM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These results suggest that this compound has potent anti-cancer properties, particularly against breast and lung cancer cell lines.

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. Notably, it has been shown to inhibit the activity of p38 Mitogen-Activated Protein Kinases (MAPK) , which plays a crucial role in cellular stress responses and apoptosis.

Case Studies

  • Study on MCF-7 Cells : A study conducted by researchers highlighted that treatment with this compound resulted in a marked decrease in cell viability in MCF-7 cells. The study reported an increase in apoptotic markers, suggesting that the compound induces apoptosis through mitochondrial pathways.
  • In Vivo Studies : In animal models, administration of this compound led to significant tumor reduction in xenograft models of breast cancer. Histological analysis revealed reduced proliferation rates and increased apoptosis within tumor tissues.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. However, further studies are required to fully understand its metabolism and excretion profiles.

Toxicological assessments have shown that at therapeutic doses, the compound exhibits low toxicity towards normal cells, suggesting a promising therapeutic window for clinical applications.

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